7-Bromo-1-methylnaphthalene

Medicinal Chemistry ADME Prediction Chromatography

7-Bromo-1-methylnaphthalene is an aromatic halogenated building block with a bromine atom at the 7-position and a methyl group at the 1-position of the naphthalene ring (C11H9Br, MW 221.09). This specific substitution pattern, distinct from other mono-bromo methylnaphthalene isomers, provides a unique electronic and steric environment critical for regioselective transformations.

Molecular Formula C11H9B
Molecular Weight 221.09 g/mol
CAS No. 33295-35-1
Cat. No. B1281307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methylnaphthalene
CAS33295-35-1
Molecular FormulaC11H9B
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)Br
InChIInChI=1S/C11H9Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3
InChIKeyAYHZOTAQXZRRIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-methylnaphthalene (CAS 33295-35-1) for Cross-Coupling and Advanced Material Synthesis: Core Identity and Procurement Baseline


7-Bromo-1-methylnaphthalene is an aromatic halogenated building block with a bromine atom at the 7-position and a methyl group at the 1-position of the naphthalene ring (C11H9Br, MW 221.09) . This specific substitution pattern, distinct from other mono-bromo methylnaphthalene isomers, provides a unique electronic and steric environment critical for regioselective transformations. It is commercially available as a clear liquid with a standard purity of 97% .

Why Generic 7-Bromo-1-methylnaphthalene Substitution with Other Bromonaphthalenes is Not Viable


Simply substituting 7-Bromo-1-methylnaphthalene with another mono-bromo methylnaphthalene isomer, such as 1-Bromo-2-methylnaphthalene or 2-Bromo-1-methylnaphthalene, introduces significant and quantifiable changes to key physicochemical properties and reactivity profiles . These differences, including variations in lipophilicity (LogP) and boiling point, can fundamentally alter reaction outcomes, purification efficiency, and the properties of downstream products. For instance, the LogP of 7-Bromo-1-methylnaphthalene (3.91) differs substantially from that of 1-Bromo-2-methylnaphthalene (4.68) , a disparity that directly impacts its behavior in biphasic reactions, chromatographic separations, and its ultimate bioavailability or material permeability if incorporated into more complex structures.

Quantitative Differentiation Evidence for 7-Bromo-1-methylnaphthalene (33295-35-1)


Lipophilicity (LogP) Distinction: 7-Bromo-1-methylnaphthalene vs. 1-Bromo-2-methylnaphthalene

The lipophilicity of 7-Bromo-1-methylnaphthalene (LogP = 3.91) is significantly lower than that of its isomer, 1-Bromo-2-methylnaphthalene (LogP = 4.68) . This 0.77 LogP unit difference indicates that the 7-bromo isomer is considerably less lipophilic, which has direct implications for its distribution between organic and aqueous phases in synthetic workups and its predicted ADME properties if the scaffold is advanced in a drug discovery program.

Medicinal Chemistry ADME Prediction Chromatography

Boiling Point Differential: 7-Bromo-1-methylnaphthalene vs. 1-Bromo-2-methylnaphthalene

7-Bromo-1-methylnaphthalene exhibits a boiling point of 301.2 °C at 760 mmHg, which is subtly but meaningfully higher than that of 1-Bromo-2-methylnaphthalene (300.9 °C at 760 mmHg) . While the absolute difference is small, this variation in volatility between positional isomers can be exploited in high-resolution fractional distillation or sublimation processes for purification.

Purification Distillation Process Chemistry

Regioselectivity Advantage in Synthesis of Eudalene via Grignard Reaction

A specific, validated application of 7-Bromo-1-methylnaphthalene is as a direct precursor in the synthesis of Eudalene, a naturally occurring sesquiterpene [1]. This synthetic route relies on the formation of a Grignard reagent from the 7-bromo derivative, which is then reacted with acetone, followed by reduction. This established, published method provides a clear functional advantage over alternative routes to Eudalene that may require more steps or less accessible starting materials.

Natural Product Synthesis Grignard Reagent Terpenes

NMR Spectroscopic Fingerprint for Identity Confirmation and Purity Assessment

The 1H NMR spectrum of 7-Bromo-1-methylnaphthalene provides a unique, well-resolved fingerprint for unambiguous identification and purity assessment . Key diagnostic signals include the methyl singlet at 2.63 ppm and a distinct aromatic doublet at 8.13 ppm (J=1.77 Hz). This spectroscopic data serves as a definitive comparator against other isomers, whose chemical shifts and coupling constants will differ. Vendors supplying the compound with certificates of analysis (COA) including NMR data enable researchers to verify the compound's identity and purity before use, a critical step in reproducible synthesis.

Analytical Chemistry Quality Control Structural Elucidation

Unique Fluorescent Dye Application: Intercalation with DNA/RNA

7-Bromo-1-methylnaphthalene is described as a fluorescent dye capable of intercalating into double-stranded DNA and RNA, with applications in measuring nucleic acid concentrations . While specific binding constants (e.g., Kd) or quantum yield data are not provided in the available vendor literature for this specific compound, this class-level property distinguishes it from simple, non-fluorescent aryl bromides used purely as synthetic intermediates. The presence of the 7-bromo substituent may provide a convenient handle for further derivatization to tune the dye's photophysical properties.

Fluorescent Probes Bioconjugation Molecular Biology

High-Value Application Scenarios for 7-Bromo-1-methylnaphthalene (33295-35-1)


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity

In a medicinal chemistry program, replacing a 1-Bromo-2-methylnaphthalene fragment with 7-Bromo-1-methylnaphthalene can lower the LogP of a lead compound by ~0.77 units . This deliberate modification is a standard strategy to improve aqueous solubility and reduce metabolic liabilities (e.g., CYP450 inhibition) often associated with high lipophilicity. The 7-bromo isomer provides a validated handle to modulate these critical drug-like properties without altering the molecular weight or introducing additional heteroatoms .

Synthesis of Eudalene and Related Sesquiterpene Frameworks

Researchers engaged in the total synthesis of natural products, particularly sesquiterpenes like Eudalene, have a documented, step-efficient route starting from 7-Bromo-1-methylnaphthalene [1]. This approach leverages the specific regiochemistry of the starting material, avoiding the need for complex directing group strategies or low-yielding functionalizations. Procuring this specific isomer provides a direct entry point into a class of natural products with diverse biological activities.

Process Chemistry: Distillation-Based Purification of Isomeric Mixtures

During the scale-up of a synthetic route that produces a mixture of bromo-methylnaphthalene isomers, the 0.3 °C boiling point difference between 7-Bromo-1-methylnaphthalene (301.2 °C) and 1-Bromo-2-methylnaphthalene (300.9 °C) can be exploited in high-efficiency fractional distillation columns . For process chemists, this small but real difference can translate into a more cost-effective purification method compared to preparative HPLC, especially when handling multi-kilogram quantities.

Quality Control and Identity Verification for Reproducible Research

Academic and industrial labs that prioritize experimental reproducibility can use the published 1H NMR data for 7-Bromo-1-methylnaphthalene as a reference standard . Upon receiving a new batch from any supplier, a quick NMR check against the reported peaks (e.g., methyl singlet at 2.63 ppm) provides immediate confirmation that the correct isomer has been received and that its purity is sufficient for the intended application. This simple QC step mitigates the risk of failed reactions and wasted resources due to mislabeled or impure reagents.

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